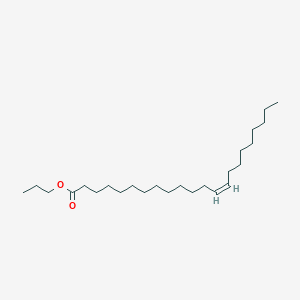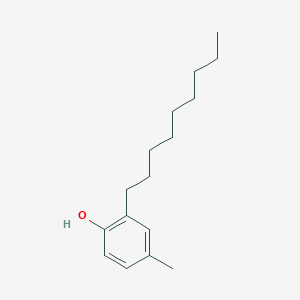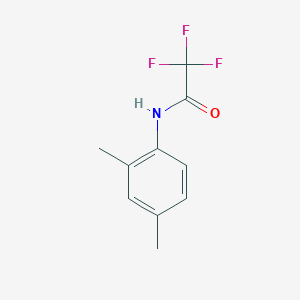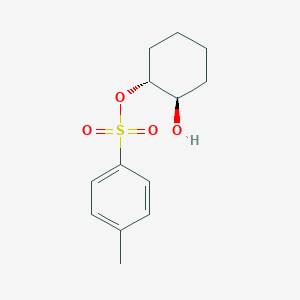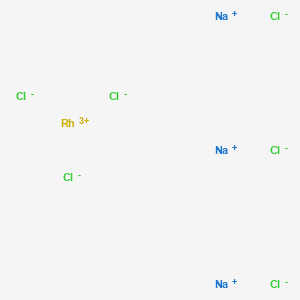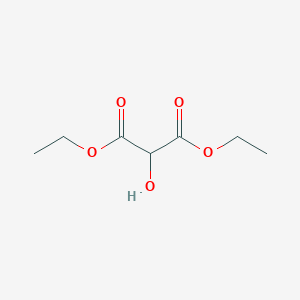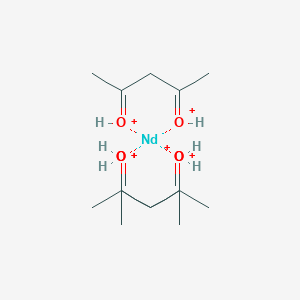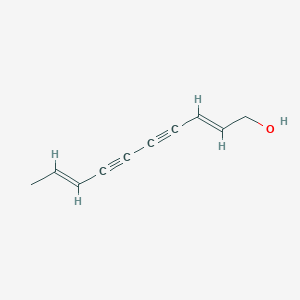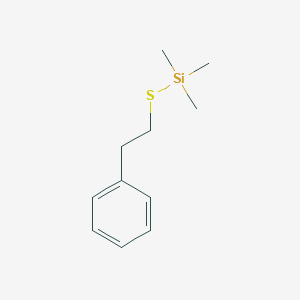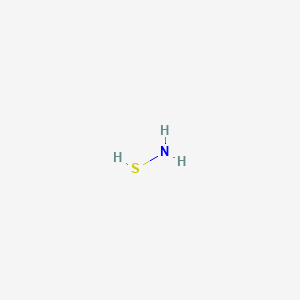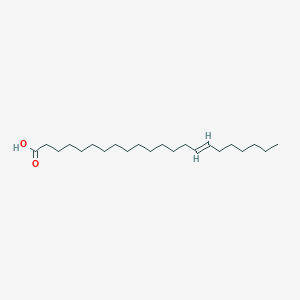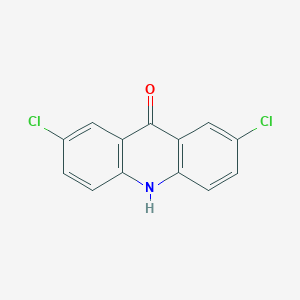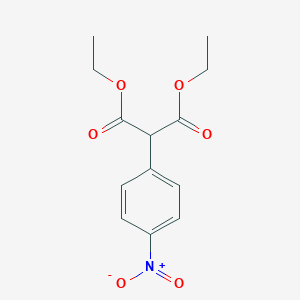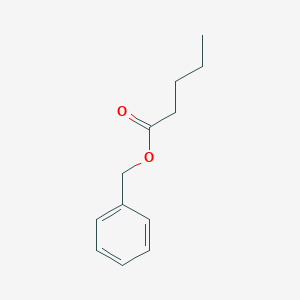
Benzyl valerate
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzyl valerate-related compounds often involves complex reactions, including the formation of benzene derivatives through reactions like palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids with benzyl or aryl halides, demonstrating the versatility in synthesizing benzyl-containing compounds (Zhang, Li, & Zhang, 2010).
Molecular Structure Analysis
The molecular structure of benzyl valerate-related molecules has been extensively analyzed through techniques such as single-crystal X-ray diffraction. For instance, novel organic salts synthesized from benzylamine and an acidic component have been structurally verified, highlighting the importance of molecular geometry in understanding the properties of benzyl valerate-related compounds (Ashfaq et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving benzyl valerate derivatives include radical conjugate addition reactions, where benzyl alcohol derivatives react with electron-deficient alkenes to produce radical adducts. This demonstrates the reactivity of benzyl valerate-related compounds under specific conditions (Suga, Shimazu, & Ukaji, 2018).
Physical Properties Analysis
The physical properties of benzyl valerate and its related compounds, such as their crystalline nature and luminescent properties, are of significant interest. For example, the synthesis of titania nanoparticles using benzyl alcohol and titanium tetrachloride highlights the role of benzyl valerate derivatives in producing materials with specific physical properties (Niederberger, Bartl, & Stucky, 2002).
Chemical Properties Analysis
The chemical properties of benzyl valerate derivatives, such as their ability to participate in complex reactions leading to the formation of new compounds with unique properties, are crucial. For instance, the synthesis and characterization of hexaarylbenzenes with various substituents demonstrate the chemical versatility and potential applications of benzyl valerate-related compounds in creating materials with desired functionalities (Suzuki, Segawa, Itami, & Yamaguchi, 2015).
Aplicaciones Científicas De Investigación
Benzyl Valerate in Flavor and Fragrance Industry
- Summary of the Application: Benzyl valerate is used as a flavor and fragrance agent . It has a fruity type odor , which makes it suitable for use in the flavor and fragrance industry.
Benzyl Valerate in the Synthesis of Esters
- Summary of the Application: Benzyl valerate is used in the synthesis of its esters . These esters have pleasant odors and fruity flavors, and find applications in perfumes, cosmetics, and foodstuffs .
- Results or Outcomes: The synthesis of esters from benzyl valerate can result in compounds with desirable sensory properties. These esters can be used to enhance the flavor and fragrance of a wide range of products .
Benzyl Valerate in Perfume Manufacturing
- Summary of the Application: Benzyl valerate is used as a starting material for the production of perfumes . Its fruity odor makes it a desirable component in various perfumes .
- Results or Outcomes: The addition of benzyl valerate can enhance the overall aroma of the perfume, contributing to a pleasant and appealing scent .
Benzyl Valerate in Food Additives
- Summary of the Application: Benzyl valerate, along with other valerates, is used as a food additive due to its fruity flavors .
- Results or Outcomes: The addition of benzyl valerate can improve the taste of food products, making them more appealing to consumers .
Benzyl Valerate in Cosmetics
- Summary of the Application: Benzyl valerate is used as a starting material for the production of cosmetics . Its fruity odor makes it a desirable component in various cosmetic products .
- Results or Outcomes: The addition of benzyl valerate can enhance the overall aroma of the cosmetic, contributing to a pleasant and appealing scent .
Benzyl Valerate in Chemical Research
Propiedades
IUPAC Name |
benzyl pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-9-12(13)14-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJCDVRXBOPXSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065052 | |
| Record name | Pentanoic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl valerate | |
CAS RN |
10361-39-4 | |
| Record name | Benzyl pentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanoic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0195831F8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



